molecular formula C12H11NO5 B12876334 (5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-55-2

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Katalognummer: B12876334
CAS-Nummer: 918543-55-2
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: UQVMMBWQEBHLNP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with a unique structure that includes an oxazolidine ring, a carboxylic acid group, and an acetylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the formation of the oxazolidine ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylphenyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The racemic mixture containing both enantiomers.

    3-(4-Methylphenyl)-2-oxooxazolidine-5-carboxylic acid: A similar compound with a methyl group instead of an acetyl group.

Uniqueness

(S)-3-(4-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the acetyl group also distinguishes it from similar compounds with different substituents.

Eigenschaften

CAS-Nummer

918543-55-2

Molekularformel

C12H11NO5

Molekulargewicht

249.22 g/mol

IUPAC-Name

(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-7(14)8-2-4-9(5-3-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1

InChI-Schlüssel

UQVMMBWQEBHLNP-JTQLQIEISA-N

Isomerische SMILES

CC(=O)C1=CC=C(C=C1)N2C[C@H](OC2=O)C(=O)O

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.